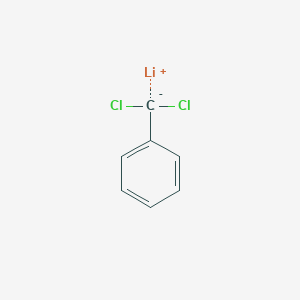![molecular formula C21H21BrN4O3S B14741521 N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide CAS No. 6315-37-3](/img/structure/B14741521.png)
N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger volumes.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide is unique due to its combination of a triazole ring, a bromophenyl group, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
6315-37-3 |
|---|---|
Formule moléculaire |
C21H21BrN4O3S |
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
N-[2-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H21BrN4O3S/c1-14(27)23-11-10-20-24-25-21(26(20)17-4-3-5-18(12-17)29-2)30-13-19(28)15-6-8-16(22)9-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,23,27) |
Clé InChI |
CCUKBUNGGWUUSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=NN=C(N1C2=CC(=CC=C2)OC)SCC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


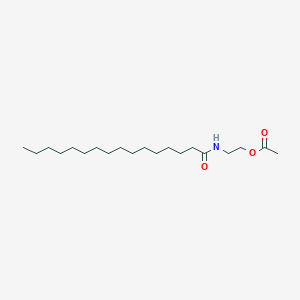
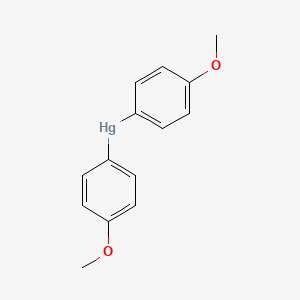
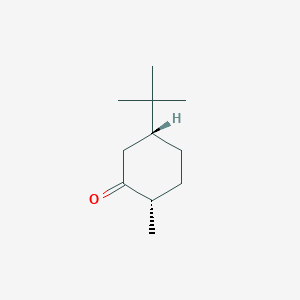
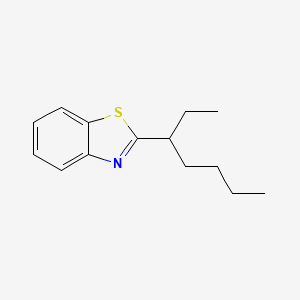
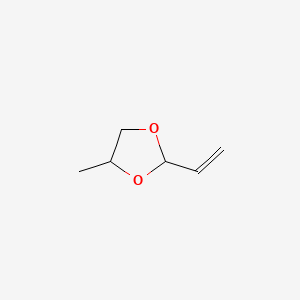
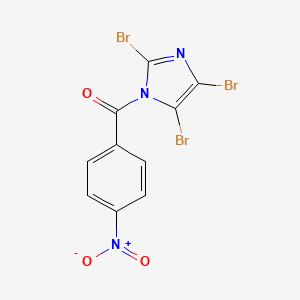

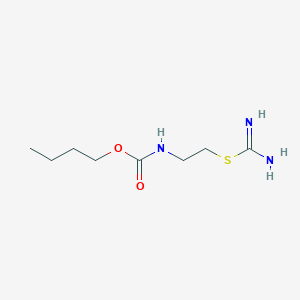
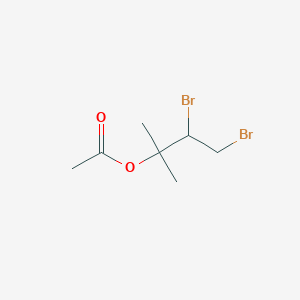
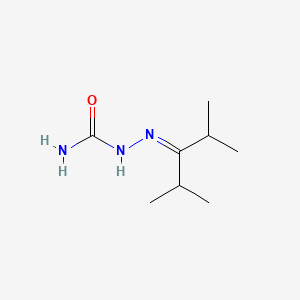
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)

![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
